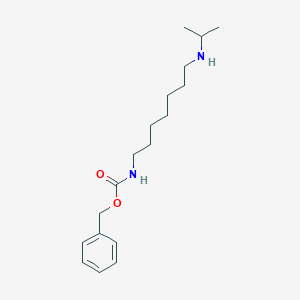
Benzyl (7-(isopropylamino)heptyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (7-(isopropylamino)heptyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group attached to a heptyl chain, which is further substituted with an isopropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-(isopropylamino)heptyl)carbamate typically involves the following steps:
Formation of the Heptyl Chain: The heptyl chain can be synthesized through a series of alkylation reactions, starting from a suitable precursor such as 1-heptanol.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions, using isopropylamine as the nucleophile.
Formation of the Carbamate Group: The final step involves the reaction of the heptyl chain with benzyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: Benzyl (7-(isopropylamino)heptyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry
Benzyl (7-(isopropylamino)heptyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of carbamates on enzyme activity, particularly those enzymes involved in neurotransmission.
Medicine
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Benzyl (7-(isopropylamino)heptyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
- Benzyl (7-(methylamino)heptyl)carbamate
- Benzyl (7-(ethylamino)heptyl)carbamate
- Benzyl (7-(propylamino)heptyl)carbamate
Uniqueness
Benzyl (7-(isopropylamino)heptyl)carbamate is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkylamino groups, this compound may exhibit distinct pharmacological properties and chemical reactivity.
特性
IUPAC Name |
benzyl N-[7-(propan-2-ylamino)heptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-16(2)19-13-9-4-3-5-10-14-20-18(21)22-15-17-11-7-6-8-12-17/h6-8,11-12,16,19H,3-5,9-10,13-15H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVZWALXJHNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














